(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
Description
This compound features a piperidin-1-yl core substituted at the 4-position with a furan-2-ylmethyl sulfonyl group. The piperidine is linked via a methanone bridge to a 3'-methoxy-[1,1'-biphenyl]-4-yl moiety. Such structural features are common in drug-like molecules targeting enzymes or receptors, particularly in neurological and oncological contexts .
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[4-(3-methoxyphenyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-29-21-5-2-4-20(16-21)18-7-9-19(10-8-18)24(26)25-13-11-23(12-14-25)31(27,28)17-22-6-3-15-30-22/h2-10,15-16,23H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWDWIWVUSLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a furan ring, a piperidine moiety, and a biphenyl group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The key structural features include:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Piperidine Ring : Provides basic properties and can interact with biological receptors.
- Sulfonamide Group : Enhances reactivity and potential biological activity.
The biological activity of the compound is thought to be mediated through its interaction with specific enzymes and receptors. The sulfonamide group is particularly significant as it may facilitate binding to target proteins involved in critical biological processes. Initial studies suggest that the compound may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain to be elucidated.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
Case Studies and Research Findings
- Antimycobacterial Activity : A study on structurally related sulfonamides demonstrated significant bactericidal activity against Mtb, indicating that modifications in similar compounds could lead to enhanced efficacy against drug-resistant strains .
- Antiangiogenic Properties : In vitro assays have shown that related compounds can inhibit angiogenesis by blocking VEGF signaling pathways, suggesting potential applications in cancer therapy .
- Structure-Activity Relationship (SAR) Studies : Research has focused on modifying substituents around the core structure to identify key pharmacophoric features that enhance biological activity. Variations in the piperidine or furan components have been explored to optimize potency against specific targets.
Potential Therapeutic Applications
The unique combination of functional groups in this compound positions it as a candidate for various therapeutic applications:
- Antimicrobial Agents : Targeting resistant bacterial strains.
- Cancer Therapeutics : Inhibiting tumor growth and metastasis.
- Anti-inflammatory Drugs : Modulating immune responses.
Comparison with Similar Compounds
Structural Analogs with Piperidine/Piperazine Cores
The following table highlights key structural analogs and their differences:
Functional Group Impact on Properties
- This contrasts with thiophene-sulfonyl analogs (e.g., CAS 1448030-23-6), where sulfur’s larger atomic size may alter electronic properties .
- Methoxy-Biphenyl Moieties : The 3'-methoxy group in the target compound enhances lipophilicity, favoring membrane permeability. This is comparable to 4'-methoxy-biphenyl derivatives in and , which show efficacy in acetylcholinesterase inhibition .
- Piperidine vs. Piperazine : Piperazine-based analogs (e.g., ) exhibit higher conformational flexibility but may reduce metabolic stability compared to piperidine derivatives.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step processes:
- Step 1 : Formation of the piperidine-sulfonyl scaffold via nucleophilic substitution using furan-2-ylmethyl thiol and subsequent oxidation to the sulfonyl group (e.g., H₂O₂/acidic conditions) .
- Step 2 : Coupling the sulfonyl-piperidine intermediate with 3'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Key Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity. Intermediate characterization uses NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Assign peaks for the biphenyl methoxy group (δ ~3.8 ppm for OCH₃), furan protons (δ ~6.3–7.4 ppm), and piperidine sulfonyl moiety (δ ~3.0–4.0 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₃NO₅S: 438.1375) .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Receptor Binding Assays : Screen against GPCRs (e.g., sigma receptors) using radioligand displacement (³H-DTG) to assess affinity .
- Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) to evaluate metabolic stability .
- Cytotoxicity Profiling : Use MTT assays on human fibroblasts (e.g., IC₅₀ >50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the sulfonation step to improve yield?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance sulfonyl group formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxidation of thioether to sulfonyl .
- Reaction Monitoring : Employ TLC (Rf ~0.5 in EtOAc/hexane 1:1) and in situ IR to track sulfonyl group formation .
Q. What strategies resolve ambiguities in the spatial arrangement of substituents?
- X-ray Crystallography : Resolve piperidine ring conformation and biphenyl dihedral angles. Requires high-purity crystals grown via vapor diffusion (e.g., ether/pentane) .
- NOESY NMR : Detect through-space interactions between the furan methylene and piperidine protons to confirm sulfonyl positioning .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?
- Comparative SAR Studies : Synthesize analogs replacing methoxy with fluoro or hydroxyl groups. Test in receptor binding assays to identify key pharmacophores .
- Computational Docking : Use Schrödinger Suite to model interactions with sigma-1 receptors; methoxy groups enhance hydrophobic pocket binding .
Q. What methodologies address contradictions in solubility data across studies?
- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Control temperature (25°C ± 0.5) and agitation speed .
- Alternative Solubilization : Use cyclodextrin inclusion complexes or nanoemulsions to improve aqueous solubility for in vivo studies .
Q. How can target engagement be validated in cellular models?
- Fluorescent Probes : Develop a BODIPY-labeled derivative for confocal microscopy to track cellular uptake and sublocalization .
- Knockdown Models : Use CRISPR-Cas9 to silence sigma receptors in HEK293 cells; assess compound efficacy loss via Western blot (e.g., reduced ERK phosphorylation) .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- DSC/TGA : Identify melting points (Tm) and thermal stability. Polymorphs may show Tm variations >5°C .
- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.5° and 15.3°) .
Q. How do metabolic pathways influence in vivo efficacy?
- Microsomal Incubations : Incubate with human liver microsomes (HLM) + NADPH. Detect metabolites via UPLC-QTOF (e.g., demethylation at the methoxy group) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents. Calculate AUC ratios to assess bioavailability limitations from first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
